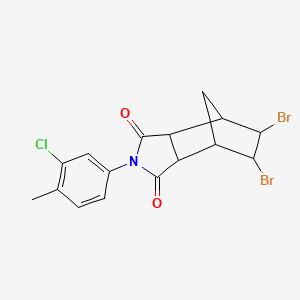![molecular formula C26H17ClN4O5 B11690028 N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690028.png)
N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{(E)-[5-(2-cloro-4-nitrofenil)furan-2-il]metilideno}-2-(9-oxoacridin-10(9H)-il)acetohidrazida es un complejo compuesto orgánico que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta una combinación de grupos furano, nitrofenilo y acridinilo, que contribuyen a su diversa reactividad química y actividades biológicas.
Métodos De Preparación
La síntesis de N'-{(E)-[5-(2-cloro-4-nitrofenil)furan-2-il]metilideno}-2-(9-oxoacridin-10(9H)-il)acetohidrazida generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del derivado de furano-2-carbaldehído, que luego se hace reaccionar con 2-cloro-4-nitrofenilhidrazina para formar el intermedio hidrazona. Este intermedio se somete a una condensación adicional con ácido 9-oxoacridina-10(9H)-il acético para producir el producto final. Las condiciones de reacción a menudo requieren el uso de solventes como etanol o metanol y catalizadores como ácido acético para facilitar las reacciones de condensación .
Análisis De Reacciones Químicas
N'-{(E)-[5-(2-cloro-4-nitrofenil)furan-2-il]metilideno}-2-(9-oxoacridin-10(9H)-il)acetohidrazida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitroso o nitro.
Reducción: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo cloro puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Condensación: El grupo hidrazida puede participar en reacciones de condensación con aldehídos o cetonas para formar hidrazonas o hidrazidas.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores de paladio, borohidruro de sodio y varios nucleófilos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas y materiales más complejos.
Biología: El compuesto exhibe propiedades antimicrobianas y antifúngicas, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Medicina: La investigación ha demostrado una posible actividad anticancerígena, lo que sugiere su uso en el desarrollo de agentes quimioterapéuticos.
Mecanismo De Acción
El mecanismo de acción de N'-{(E)-[5-(2-cloro-4-nitrofenil)furan-2-il]metilideno}-2-(9-oxoacridin-10(9H)-il)acetohidrazida implica su interacción con varios objetivos moleculares y vías. El grupo nitrofenilo puede sufrir reacciones redox, generando especies reactivas de oxígeno que pueden dañar los componentes celulares. El grupo acridinilo puede intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción. Además, el compuesto puede inhibir enzimas específicas involucradas en el metabolismo celular, lo que lleva a la muerte celular .
Comparación Con Compuestos Similares
N'-{(E)-[5-(2-cloro-4-nitrofenil)furan-2-il]metilideno}-2-(9-oxoacridin-10(9H)-il)acetohidrazida se puede comparar con otros compuestos similares, como:
2-(4-cloro-3-metilfenoxi)-N'-{5'-(sustituido arilo)-furan-2'-il}-metilideno-acetohidrazidas: Estos compuestos comparten características estructurales similares, pero difieren en sus sustituyentes específicos, lo que lleva a variaciones en su reactividad química y actividades biológicas.
N-[(E)-[5-(4-cloro-2-nitrofenil)furan-2-il]metilidenamino]-2-(9-oxoacridin-10-il)acetamida: Este compuesto tiene una estructura central similar, pero diferentes grupos funcionales, lo que da como resultado propiedades y aplicaciones distintas.
La singularidad de N'-{(E)-[5-(2-cloro-4-nitrofenil)furan-2-il]metilideno}-2-(9-oxoacridin-10(9H)-il)acetohidrazida radica en su combinación de grupos funcionales, que confieren una amplia gama de actividades químicas y biológicas.
Propiedades
Fórmula molecular |
C26H17ClN4O5 |
|---|---|
Peso molecular |
500.9 g/mol |
Nombre IUPAC |
N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H17ClN4O5/c27-21-13-16(31(34)35)9-11-18(21)24-12-10-17(36-24)14-28-29-25(32)15-30-22-7-3-1-5-19(22)26(33)20-6-2-4-8-23(20)30/h1-14H,15H2,(H,29,32)/b28-14+ |
Clave InChI |
SKZRSFNXRPLQSB-CCVNUDIWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11689949.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)

![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)
![(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)


![3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
![2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
